7'-Hydroxy ABA-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

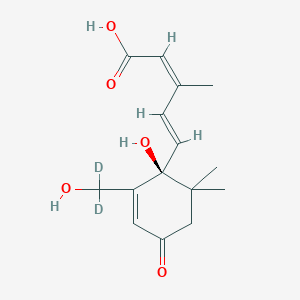

Structure

3D Structure

Properties

Molecular Formula |

C15H20O5 |

|---|---|

Molecular Weight |

282.33 g/mol |

IUPAC Name |

(2Z,4E)-5-[(1S)-2-[dideuterio(hydroxy)methyl]-1-hydroxy-6,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C15H20O5/c1-10(6-13(18)19)4-5-15(20)11(9-16)7-12(17)8-14(15,2)3/h4-7,16,20H,8-9H2,1-3H3,(H,18,19)/b5-4+,10-6-/t15-/m1/s1/i9D2 |

InChI Key |

ZGHRCSAIMSBFLK-HXIWSWNXSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C)O |

Canonical SMILES |

CC(=CC(=O)O)C=CC1(C(=CC(=O)CC1(C)C)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of 7'-Hydroxy ABA-d2: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a wide array of developmental processes and responses to environmental stressors in plants. The endogenous levels of ABA are meticulously regulated through a dynamic interplay of biosynthesis, catabolism, and transport. ABA catabolism, the process of breaking down ABA, is a crucial mechanism for attenuating ABA signaling and maintaining hormonal homeostasis. This process primarily occurs through oxidation and conjugation. One of the oxidative pathways involves the hydroxylation of the ABA molecule at the 7'-methyl group, leading to the formation of 7'-Hydroxy Abscisic Acid (7'-Hydroxy ABA).

This technical guide provides a comprehensive overview of the biological significance of 7'-Hydroxy ABA, with a particular focus on its deuterated form, 7'-Hydroxy ABA-d2. It is designed to serve as a resource for researchers, scientists, and professionals in drug development by detailing its role in plant physiology, presenting quantitative data, outlining experimental protocols, and visualizing relevant pathways.

Biological Significance of 7'-Hydroxy ABA

7'-Hydroxy ABA is recognized as a minor catabolite of abscisic acid in plants.[1] Its formation is part of the oxidative degradation of ABA, which also includes hydroxylation at the 8' and 9' positions. While the 8'-hydroxylation pathway is considered the major route for ABA catabolism, the 7'-hydroxylation pathway contributes to the overall regulation of ABA levels.

The biological activity of 7'-Hydroxy ABA appears to be limited. Studies have shown that it possesses only minor ABA-like activities on ABA receptor complexes, and this subtle activity is not readily observed in whole plants or isolated cells. Its efficacy as an ABA-like ligand is considered to be very low. In vitro experiments have demonstrated that 7'-Hydroxy ABA can inhibit the protein phosphatase 2C (PP2C) ABI2 in the presence of specific ABA receptors, such as RCAR1 and RCAR11, but to a much lesser extent than ABA itself. For instance, at a concentration of 1 μm, where ABA almost completely inhibits phosphatase activity, 7'-Hydroxy ABA shows no significant inhibition.

Despite its weak intrinsic activity, the formation of 7'-Hydroxy ABA is a physiologically relevant process. It represents an irreversible step in the inactivation of the potent signaling molecule ABA. The conversion of ABA to 7'-Hydroxy ABA effectively removes active ABA from the signaling pool, thereby playing a role in the down-regulation of ABA-mediated responses. This is particularly significant in certain plant species and tissues. For example, 7'-Hydroxy ABA has been identified as a significant ABA catabolite in conifers. Furthermore, research into fruit senescence suggests a potential role for ABA and its catabolites, including 7'-Hydroxy ABA, in these processes.

The Role of Deuteration: this compound

The "-d2" designation in this compound indicates that two hydrogen atoms in the molecule have been replaced by their heavier isotope, deuterium. This isotopic labeling is of immense methodological significance in the field of analytical chemistry, particularly in mass spectrometry-based quantification.

Deuterated analogs of endogenous compounds, such as this compound, are widely used as internal standards in quantitative analyses. When analyzing the concentration of 7'-Hydroxy ABA in a biological sample, a known amount of this compound is added to the sample at the beginning of the extraction process. Because the deuterated standard is chemically identical to the endogenous compound, it behaves similarly during sample preparation, extraction, purification, and chromatographic separation.

However, due to its higher mass, the deuterated standard can be distinguished from the endogenous, non-labeled compound by a mass spectrometer. By comparing the signal intensity of the endogenous 7'-Hydroxy ABA to that of the known amount of added this compound, researchers can accurately and precisely quantify the concentration of the endogenous metabolite in the original sample. This method corrects for any loss of the analyte during sample processing, thereby ensuring the reliability of the quantitative data.

ABA Catabolic Pathway

The catabolism of abscisic acid is a critical component of ABA signaling, allowing for the fine-tuning of physiological responses. The primary routes of ABA catabolism are through oxidation and conjugation. The oxidative pathway involves the hydroxylation of the three methyl groups on the cyclohexenone ring of ABA. The following diagram illustrates the major catabolic pathways of ABA, highlighting the formation of 7'-Hydroxy ABA.

Caption: Major catabolic pathways of Abscisic Acid (ABA) in plants.

Quantitative Data

The concentration of 7'-Hydroxy ABA can vary depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes quantitative data for 7'-Hydroxy ABA concentration in the rind of 'Nules Clementine' mandarins, illustrating the influence of canopy position and storage time. This data is derived from a study by Magwaza et al. (2019), where the involvement of ABA and its catabolites in rind breakdown disorder was investigated.[2][3][4]

| Canopy Position | Storage Time (Weeks) | 7'-Hydroxy ABA Concentration (µg/kg Dry Weight) |

| Inside | 0 | ~150 |

| Inside | 3 | ~200 |

| Inside | 6 | ~350 |

| Inside | 9 | ~400 |

| Outside | 0 | ~125 |

| Outside | 3 | ~150 |

| Outside | 6 | ~200 |

| Outside | 9 | ~250 |

Data are approximate values extracted from the graphical representation in Magwaza et al. (2019).

Experimental Protocols

The accurate quantification of 7'-Hydroxy ABA and other ABA metabolites from plant tissues requires robust experimental protocols. The following is a representative methodology based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used technique for the analysis of phytohormones.

Objective: To extract, purify, and quantify 7'-Hydroxy ABA from plant tissue using LC-MS/MS with this compound as an internal standard.

Materials:

-

Plant tissue (e.g., leaves, roots, fruits)

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol with 1% acetic acid)

-

Internal standard solution (this compound of known concentration)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Milli-Q water

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

Methodology:

-

Sample Collection and Homogenization:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Record the fresh weight of the powdered tissue.

-

-

Extraction:

-

To a known amount of powdered tissue (e.g., 100 mg), add a pre-chilled extraction solvent.

-

Add a precise amount of the this compound internal standard solution.

-

Incubate the mixture at 4°C in the dark with continuous shaking for a defined period (e.g., 1-4 hours).

-

Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C.

-

Collect the supernatant. Repeat the extraction of the pellet with fresh extraction solvent and combine the supernatants.

-

-

Purification (Solid-Phase Extraction):

-

Condition an SPE cartridge by passing methanol followed by water through it.

-

Load the combined supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar interferences.

-

Elute the ABA and its metabolites, including 7'-Hydroxy ABA and the internal standard, with a higher concentration of organic solvent (e.g., 80% methanol).

-

Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid).

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous 7'-Hydroxy ABA and the this compound internal standard are monitored.

-

-

Data Analysis:

-

Integrate the peak areas for the specific MRM transitions of both the endogenous analyte and the internal standard.

-

Calculate the ratio of the peak area of endogenous 7'-Hydroxy ABA to the peak area of the this compound internal standard.

-

Determine the concentration of endogenous 7'-Hydroxy ABA in the original sample by comparing this ratio to a standard curve generated with known concentrations of non-labeled 7'-Hydroxy ABA and a fixed concentration of the internal standard.

-

Caption: A generalized experimental workflow for the quantification of 7'-Hydroxy ABA.

References

- 1. Frontiers | Unveiling the crucial roles of abscisic acid in plant physiology: implications for enhancing stress tolerance and productivity [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Investigating the involvement of ABA, ABA catabolites and cytokinins in the susceptibility of 'Nules Clementine' mandarin to rind breakdown disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7'-Hydroxy Abscisic Acid-d2: Chemical Structure, Properties, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7'-Hydroxy Abscisic Acid-d2 (7'-OH ABA-d2), a deuterated metabolite of the plant hormone Abscisic Acid (ABA). This document details its chemical structure, physicochemical properties, biological activity, and its role within the ABA signaling pathway. Detailed experimental protocols for its synthesis and analysis are also provided to support further research and application.

Chemical Structure and Properties

7'-Hydroxy ABA-d2 is the deuterium-labeled form of 7'-Hydroxy ABA, a natural catabolite of ABA. The two deuterium atoms are located on the 7'-methyl group, providing a stable isotopic label for use in metabolic and pharmacokinetic studies.

Chemical Structure:

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈D₂O₅ | MedChemExpress |

| Molecular Weight | 282.33 g/mol | MedChemExpress |

| Canonical SMILES | C/C(=C/C(=O)O)/C=C/[C@]1(C(=CC(=O)CC1(C)C)C([2H])([2H])O)O | MedChemExpress |

| InChI Key | ZGHRCSAIMSBFLK-IQSISOBESA-N (non-deuterated) | PubChem |

| CAS Number | 865875-19-0 | MedChemExpress |

| Appearance | White to off-white solid | Assumed based on similar compounds |

| Solubility | Soluble in methanol, ethanol, DMSO | Assumed based on similar compounds |

Physicochemical Properties of 7'-Hydroxy ABA (non-deuterated)

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₅ | PubChem[1][2] |

| Molecular Weight | 280.32 g/mol | PubChem[1][2] |

| CAS Number | 91897-25-5 | PubChem[1] |

Biological Activity and Mechanism of Action

7'-hydroxylation is a recognized catabolic pathway for ABA in plants.[3] This modification generally leads to a reduction in biological activity compared to the parent hormone, ABA.

7'-Hydroxy ABA has been shown to possess some residual hormonal activity.[4] For instance, it can induce genes related to lipid and storage protein accumulation. However, in various physiological assays, its activity is significantly lower than that of ABA.

The mechanism of action of 7'-Hydroxy ABA is through its interaction with the core components of the ABA signaling pathway. However, its affinity for the PYR/PYL/RCAR receptors is considered to be weak, leading to inefficient inhibition of the associated PP2C phosphatases. This results in a dampened downstream signaling cascade compared to the activation initiated by ABA.

ABA Signaling Pathway and the Role of 7'-Hydroxy ABA

The canonical ABA signaling pathway is a negative regulatory circuit. In the absence of ABA, clade A protein phosphatase 2Cs (PP2Cs) are active and suppress the activity of SNF1-related protein kinases 2 (SnRK2s). The binding of ABA to the PYR/PYL/RCAR receptors induces a conformational change that promotes the interaction between the receptor and the PP2C. This interaction inhibits the phosphatase activity of the PP2C, thereby releasing the SnRK2s from suppression. The activated SnRK2s then phosphorylate downstream targets, including transcription factors and ion channels, to elicit ABA-dependent physiological responses.

7'-Hydroxy ABA, as a less active analog, interacts weakly with this pathway, resulting in minimal activation of the downstream signaling events.

References

Synthesis and Biosynthesis of 7'-Hydroxy Abscisic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and biosynthetic pathways of 7'-hydroxy abscisic acid (7'-OH ABA), a minor metabolite of the plant hormone abscisic acid (ABA). This document details experimental protocols, quantitative data, and visual representations of the key processes involved in the formation of this molecule.

Chemical Synthesis of 7'-Hydroxy Abscisic Acid

A concise and effective four-step chemical synthesis of 7'-hydroxy abscisic acid has been developed, starting from α-ionone. This method provides a practical route for obtaining this metabolite for research and developmental purposes.[1][2]

Synthetic Scheme

The overall synthetic route is depicted below. The process involves acetoxylation, oxidation, olefination, and hydrolysis to yield 7'-hydroxy abscisic acid.

Caption: Four-step chemical synthesis of 7'-hydroxy abscisic acid from α-ionone.

Experimental Protocol

The following protocol is a detailed methodology for the chemical synthesis of 7'-hydroxy abscisic acid.

Step 1: Acetoxylation of α-Ionone

-

To a solution of α-ionone in benzene, add iodine and silver acetate.

-

Reflux the mixture.

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the acetoxylated intermediate.

Step 2: Oxidation

-

Dissolve the product from Step 1 in tert-butanol.

-

Add a solution of tert-butyl chromate in tert-butanol.

-

Stir the reaction mixture at room temperature.

-

Quench the reaction and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Step 3: Horner-Wadsworth-Emmons Olefination

-

To a solution of the phosphonate reagent in tetrahydrofuran (THF) at low temperature, add a strong base such as potassium bis(trimethylsilyl)amide (KHMDS).

-

Add the ketone from Step 2 to the reaction mixture.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product and purify by column chromatography.

Step 4: Hydrolysis

-

Dissolve the ester from Step 3 in a mixture of methanol and a suitable buffer.

-

Add porcine liver esterase to the solution.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture and extract the crude 7'-hydroxy abscisic acid.

-

Purify the final product by column chromatography or preparative HPLC.

Quantitative Data

While the overall yield of the four-step synthesis is reported as low, specific yields for each step are crucial for optimization.[1] The following table summarizes the reported yields for a similar synthesis of abscisic acid, which can serve as a benchmark for the synthesis of its 7'-hydroxy analog.[3]

| Step | Reaction | Reagents | Yield (%) |

| 1 | Conversion of ethyl 2,6,6-trimethyl-4-oxocyclohex-2-enecarboxylate | t-BuOK/t-BuOH | 86 |

| 2 | Reduction to allylic alcohol | LAH | 96 |

| 3 | Sharpless asymmetric epoxidation | Ti(OiPr)₄, (-)-DET, TBHP | Not specified |

| 4 | Swern oxidation | Oxalyl chloride, DMSO, Et₃N | 94 |

| 5 | Vinylogous diester condensation | Isopropylidene dimethyl malonate, Triton B | - |

| 6 | Hydrolysis | KOH, MeOH | 64 (overall for 2 steps) |

| 7 | Decarboxylation | 2,6-Lutidine | 93 |

| Overall | ~41 |

Biosynthesis of 7'-Hydroxy Abscisic Acid

The biosynthesis of abscisic acid (ABA) in plants is a well-established pathway originating from carotenoids. The hydroxylation of ABA is a key catabolic step, with 8'-hydroxylation being the major route. The 7'-hydroxylation of ABA is considered a minor metabolic pathway.

ABA Biosynthetic and Catabolic Pathways

The following diagram illustrates the central pathway for ABA biosynthesis and its subsequent hydroxylation.

References

The Enigmatic Role of 7'-Hydroxy Abscisic Acid in Plant Hormone Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a central phytohormone that orchestrates a wide array of physiological and developmental processes in plants, most notably the response to abiotic stress. The cellular concentration of ABA is meticulously regulated through a dynamic interplay of biosynthesis, catabolism, and transport. While the primary catabolic pathway of ABA via 8'-hydroxylation is well-characterized, the roles of minor metabolites, such as 7'-Hydroxy Abscisic Acid (7'-OH ABA), are less understood yet potentially significant in fine-tuning the plant's response to environmental cues. This technical guide provides a comprehensive overview of the current understanding of 7'-OH ABA's role in plant hormone signaling pathways, offering insights for researchers and professionals in drug development seeking to modulate plant stress responses.

ABA Catabolism: The Formation of 7'-Hydroxy ABA

The inactivation of ABA is crucial for relieving stress responses and resuming growth. This is primarily achieved through oxidative pathways. The most dominant route is the hydroxylation at the 8'-methyl group, catalyzed by the CYP707A family of cytochrome P450 monooxygenases, to produce 8'-hydroxy ABA, which then spontaneously isomerizes to phaseic acid (PA).[1][2][3] However, alternative catabolic routes exist, including hydroxylation at the 7'-methyl group to form 7'-OH ABA.[4]

Current evidence strongly suggests that the enzyme responsible for 7'-hydroxylation is distinct from the CYP707A family. Studies using microsomal extracts from corn cells have shown that the 7'-hydroxylation of the non-natural (-)-ABA isomer is not inhibited by suicide substrates of ABA 8'-hydroxylase, indicating the involvement of a different enzyme.[2] While it is established to be a cytochrome P450-dependent reaction, the specific gene and protein catalyzing the formation of 7'-OH ABA from (+)-ABA in vivo remain to be identified.

Figure 1: ABA Catabolic Pathways. A simplified diagram illustrating the major and minor oxidative catabolic pathways of Abscisic Acid (ABA).

Biological Activity of 7'-Hydroxy ABA

While often considered a minor catabolite, 7'-OH ABA is not biologically inert and exhibits hormonal activity, albeit generally to a lesser extent than ABA. The precise quantitative comparison of its activity with ABA is still an active area of research, and the available data is somewhat limited.

Comparative Biological Activity

Studies on barley aleurone layers have provided a qualitative comparison of the bioactivity of ABA and its metabolites. In assays measuring the inhibition of gibberellic acid-induced α-amylase activity and the induction of an albumin storage protein gene, the order of activity was determined to be:

ABA > 7'-Hydroxy ABA > Phaseic Acid [5]

Signaling Pathway of 7'-Hydroxy ABA: An Uncharted Territory

The canonical ABA signaling pathway is well-established and involves the perception of ABA by the PYR/PYL/RCAR family of receptors. This binding event leads to the inhibition of Type 2C protein phosphatases (PP2Cs), which in turn relieves the repression of SNF1-related protein kinases 2 (SnRK2s). Activated SnRK2s then phosphorylate downstream targets, including transcription factors and ion channels, to elicit physiological responses.

A critical unanswered question is whether 7'-OH ABA utilizes this same signaling cascade or if it has a distinct mode of action. There is currently no direct experimental evidence demonstrating the binding of 7'-OH ABA to PYR/PYL/RCAR receptors. The structural modification at the 7'-position could potentially alter its affinity for the receptor's binding pocket.

Two plausible hypotheses for the signaling mechanism of 7'-OH ABA are:

-

Interaction with Canonical ABA Receptors: 7'-OH ABA may bind to a subset of PYR/PYL/RCAR receptors with a lower affinity than ABA, leading to a weaker activation of the downstream signaling cascade.

-

A Novel Signaling Pathway: 7'-OH ABA might be recognized by a yet-unidentified receptor, triggering a distinct signaling pathway that may or may not converge with the canonical ABA pathway.

Further research, including binding assays with purified receptors and in vitro reconstitution of the signaling pathway, is necessary to elucidate the precise mechanism of 7'-OH ABA perception and signal transduction.

Figure 2: Hypothetical Signaling Pathways for 7'-OH ABA. This diagram illustrates the established ABA signaling pathway and potential mechanisms for 7'-OH ABA action.

Quantitative Data Summary

The following table summarizes the available, albeit limited, quantitative data regarding 7'-OH ABA. The lack of extensive quantitative data highlights a significant gap in the current understanding of this molecule.

| Compound | Bioassay | Organism/System | Relative Activity | Reference |

| 7'-Hydroxy ABA | Inhibition of GA-induced α-amylase | Barley aleurone layers | < ABA, > Phaseic Acid | [5] |

| 7'-Hydroxy ABA | Induction of albumin storage protein gene | Barley aleurone protoplasts | < ABA, > Phaseic Acid | [5] |

Experimental Protocols

Quantification of 7'-Hydroxy ABA in Plant Tissues by UPLC-MS/MS

This protocol is adapted from established methods for ABA and its metabolites.

a. Materials:

-

Plant tissue (e.g., leaves, seeds)

-

Liquid nitrogen

-

Extraction solvent: 80% methanol, 1% acetic acid, with an internal standard (e.g., d6-ABA, if a deuterated 7'-OH ABA standard is not available, for relative quantification)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

UPLC-MS/MS system

b. Procedure:

-

Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Add 1 mL of pre-chilled extraction solvent containing the internal standard.

-

Incubate at 4°C for 1 hour with gentle shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the hormones with 1 mL of 80% methanol.

-

Dry the eluate under a stream of nitrogen gas.

-

Reconstitute the sample in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

-

Analyze the sample using a UPLC system coupled to a tandem mass spectrometer with multiple reaction monitoring (MRM) settings optimized for 7'-OH ABA.

Figure 3: UPLC-MS/MS Quantification Workflow. A flowchart outlining the key steps for the quantification of 7'-OH ABA in plant tissues.

Stomatal Aperture Bioassay

This protocol can be used to assess the effect of 7'-OH ABA on stomatal closure.

a. Materials:

-

Fully expanded leaves from well-watered plants (e.g., Arabidopsis thaliana, Vicia faba)

-

Stomatal opening buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl)

-

7'-OH ABA stock solution (in DMSO or ethanol)

-

Microscope with a calibrated eyepiece or imaging software

b. Procedure:

-

Excise leaves and float them, abaxial side down, in stomatal opening buffer under light for 2-3 hours to ensure stomata are open.

-

Prepare different concentrations of 7'-OH ABA in the opening buffer. Include a mock control with the same concentration of solvent.

-

Transfer the leaves to the treatment solutions and incubate for a defined period (e.g., 2 hours).

-

To measure stomatal apertures, you can either:

-

Directly observe the abaxial epidermis under a microscope.

-

Create an epidermal impression using dental resin or clear nail polish, and then observe the impression.

-

-

Capture images of multiple stomata for each treatment.

-

Measure the width of the stomatal pore using image analysis software.

-

Calculate the average stomatal aperture for each treatment and compare it to the control.

Seed Germination Inhibition Assay

This assay determines the effect of 7'-OH ABA on seed germination.

a. Materials:

-

Seeds (e.g., Arabidopsis thaliana)

-

Agar plates containing 1/2 MS medium

-

7'-OH ABA stock solution

-

Sterile water

b. Procedure:

-

Surface sterilize the seeds.

-

Prepare agar plates with a range of 7'-OH ABA concentrations. Include a mock control.

-

Sow the sterilized seeds on the plates.

-

Stratify the seeds at 4°C for 2-4 days in the dark to synchronize germination.

-

Transfer the plates to a growth chamber with a defined light/dark cycle and temperature.

-

Score germination (radicle emergence) daily for a set period (e.g., 7 days).

-

Calculate the germination percentage for each treatment at each time point.

-

The concentration of 7'-OH ABA that inhibits germination by 50% (IC50) can be determined.

Conclusion and Future Directions

7'-Hydroxy ABA, though a minor catabolite of ABA, possesses notable biological activity and likely plays a role in the intricate network of plant hormone signaling. The current body of knowledge, however, is fragmented, with significant gaps in our understanding of its specific enzymatic synthesis, perception, and downstream signaling pathway.

For researchers and drug development professionals, these knowledge gaps represent exciting opportunities. The identification of the 7'-hydroxylase enzyme could provide a novel target for chemical intervention to modulate ABA levels and, consequently, plant stress tolerance. Furthermore, elucidating the interaction of 7'-OH ABA with ABA receptors or its own putative receptor could pave the way for the design of specific agonists or antagonists with unique physiological effects.

Future research should focus on:

-

Identification of the 7'-hydroxylase: Utilizing functional genomics and biochemical approaches to identify the gene(s) encoding the enzyme(s) responsible for 7'-hydroxylation.

-

Quantitative bioactivity studies: Performing detailed dose-response analyses of 7'-OH ABA in various bioassays to determine its precise potency relative to ABA.

-

Receptor binding studies: Conducting in vitro binding assays with purified PYR/PYL/RCAR receptors to ascertain if 7'-OH ABA can directly interact with them.

-

Transcriptomic analysis: Profiling gene expression changes in response to 7'-OH ABA treatment to identify its downstream targets and potential signaling components.

By addressing these questions, the scientific community can unravel the full significance of this enigmatic metabolite and harness its potential for agricultural and biotechnological applications.

References

- 1. In vitro Reconstitution of an ABA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Arabidopsis cytochrome P450 CYP707A encodes ABA 8′-hydroxylases: key enzymes in ABA catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Functional characterization and reconstitution of ABA signaling components using transient gene expression in rice protoplasts [frontiersin.org]

- 5. Abscisic Acid Structure-Activity Relationships in Barley Aleurone Layers and Protoplasts (Biological Activity of Optically Active, Oxygenated Abscisic Acid Analogs) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 7'-Hydroxy Abscisic Acid: Discovery, Natural Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a pivotal phytohormone that regulates numerous aspects of plant growth, development, and stress responses. Its metabolic inactivation is a key mechanism for controlling its endogenous levels and signaling outputs. While the 8'-hydroxylation pathway of ABA catabolism is well-characterized, other oxidative pathways, including 7'-hydroxylation, contribute to the dynamic regulation of ABA homeostasis. This technical guide provides a comprehensive overview of 7'-hydroxy abscisic acid (7'-OH ABA), a less-studied metabolite of ABA. We delve into its discovery, natural occurrence, and analytical methodologies, and provide insights into its biosynthesis and physiological relevance.

Discovery and Natural Occurrence

7'-Hydroxy ABA is a metabolite of abscisic acid formed through the hydroxylation of the C-7' methyl group of the ABA molecule[1][2]. Its presence as a natural constituent in plants was first reported in the early 1990s. While considered a minor catabolite compared to phaseic acid and dihydrophaseic acid, its occurrence has been documented in various plant species and tissues, suggesting a conserved role in ABA metabolism.

Quantitative Data on Natural Occurrence

The endogenous concentration of 7'-OH ABA varies significantly among plant species, tissues, and developmental stages, as well as in response to environmental stimuli. The following table summarizes the available quantitative data on the natural occurrence of 7'-OH ABA.

| Plant Species | Tissue | Developmental Stage / Condition | Concentration (pmol/g dry mass) | Reference |

| Brassica napus | Seeds | 24 days after anthesis | Present (not quantified) | [3] |

| Brassica napus | Valves | 24 days after anthesis | Present (not quantified) | [3] |

| Citrus clementina 'Nules' | Rind | Post-harvest | ~100-400 | [4] |

| Actinidia chinensis var. chinensis 'Zesy002' | Leaves | Water-stressed | Increased | [5] |

| Actinidia chinensis var. chinensis 'Zesy002' | Roots | Water-stressed | Decreased | [5] |

Biosynthesis and Metabolism

The formation of 7'-OH ABA is part of the oxidative catabolism of ABA. While the primary and most studied pathway involves the 8'-hydroxylation of ABA to the unstable 8'-hydroxy ABA, which then isomerizes to phaseic acid, 7'-hydroxylation represents an alternative, minor route.

The enzyme responsible for the 7'-hydroxylation of ABA has not yet been definitively identified. However, studies have shown that the cytochrome P450 monooxygenases of the CYP707A family, which are the key enzymes in the 8'-hydroxylation pathway, do not catalyze the formation of 7'-OH ABA[6][7]. This suggests that another, yet to be characterized, cytochrome P450 enzyme or a different class of hydroxylase is responsible for this specific metabolic step.

Physiological Role

The physiological significance of 7'-OH ABA is not as well understood as that of other ABA metabolites. It is generally considered to be a catabolite with reduced biological activity compared to ABA. However, some studies have indicated that it still retains some hormonal activity[2]. For instance, in barley aleurone layers, 7'-OH ABA was found to be less active than ABA but more active than phaseic acid in inhibiting gibberellic acid-induced α-amylase activity[2]. This suggests that 7'-OH ABA may not be a completely inactive end-product but could play a role in fine-tuning ABA responses. Further research is needed to fully elucidate its specific functions in plant growth, development, and stress signaling.

Experimental Protocols

The analysis of 7'-OH ABA typically involves extraction from plant tissues, purification to remove interfering compounds, and quantification using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).

Extraction and Purification of 7'-Hydroxy ABA

The following is a generalized protocol for the extraction and partial purification of 7'-OH ABA from plant tissues, based on methods developed for ABA and its metabolites[3][8].

Materials:

-

Plant tissue (fresh or lyophilized)

-

Liquid nitrogen

-

Extraction solvent: Acetone:Water:Acetic Acid (80:19:1, v/v/v)

-

Internal standard (e.g., deuterated 7'-OH ABA, if available, or a deuterated ABA standard)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Methanol

-

Formic acid

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Sample Homogenization: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a bead beater.

-

Extraction:

-

To a known amount of the powdered tissue (e.g., 100 mg), add a pre-chilled extraction solvent (e.g., 1 mL).

-

Add the internal standard at a known concentration.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times, and the supernatants pooled. However, a single extraction with vigorous vortexing can provide accurate results when using an internal standard[3].

-

-

Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Solid-Phase Extraction (SPE) Purification:

-

Condition the SPE cartridge by washing with methanol followed by water.

-

Resuspend the dried extract in a small volume of acidic water (e.g., 1% formic acid).

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and pigments.

-

Wash with a mildly polar solvent (e.g., 5% methanol in water) to remove more polar interfering compounds.

-

Elute the ABA and its metabolites, including 7'-OH ABA, with a more polar solvent (e.g., methanol or acetonitrile).

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry is the method of choice for the sensitive and specific quantification of 7'-OH ABA.

-

Chromatography: A reverse-phase C18 column is typically used for separation. A gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used. The quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for 7'-OH ABA and its internal standard are monitored.

MRM Transitions (example):

-

7'-OH ABA: The precursor ion would be [M-H]⁻. The specific product ions would need to be determined by infusion of a pure standard.

-

Internal Standard: The corresponding mass-shifted transitions for the deuterated standard are monitored.

The concentration of 7'-OH ABA in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a 7'-OH ABA standard.

Signaling Pathway

Currently, there is no evidence for a distinct signaling pathway for 7'-hydroxy ABA. It is plausible that any biological activity it possesses is mediated through the canonical ABA signaling pathway, albeit with a potentially lower affinity for the ABA receptors. The core ABA signaling pathway involves the PYR/PYL/RCAR receptors, PP2C phosphatases, and SnRK2 kinases. In the presence of ABA, the hormone binds to the receptors, leading to the inhibition of PP2C activity. This de-represses the SnRK2 kinases, which then phosphorylate downstream targets to initiate ABA-dependent responses. The interaction and affinity of 7'-OH ABA with the components of this core signaling pathway remain to be investigated.

Conclusion and Future Directions

7'-Hydroxy ABA is a naturally occurring metabolite of abscisic acid that, while present in lower abundance than other catabolites, likely plays a role in the intricate regulation of ABA homeostasis. Significant gaps remain in our understanding of its biosynthesis, the specific enzymes involved, its full range of physiological functions, and its interaction with the ABA signaling network. Future research, leveraging advanced analytical techniques and genetic approaches, will be crucial to unravel the precise role of this minor but potentially significant player in the complex world of plant hormone biology. This knowledge will not only enhance our fundamental understanding of plant physiology but may also open new avenues for the development of novel plant growth regulators for agriculture and horticulture.

References

- 1. Chemical Manipulation of Abscisic Acid Signaling: A New Approach to Abiotic and Biotic Stress Management in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ebiohippo.com [ebiohippo.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 6. The Arabidopsis cytochrome P450 CYP707A encodes ABA 8′-hydroxylases: key enzymes in ABA catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Promoted ABA Hydroxylation by Capsicum annuum CYP707As Overexpression Suppresses Pollen Maturation in Nicotiana tabacum [frontiersin.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Deuterium-Labeled Standards for Plant Hormone Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of deuterium-labeled standards in the quantitative analysis of plant hormones. This document details the core principles, experimental methodologies, and comparative data to equip researchers, scientists, and drug development professionals with the knowledge to implement robust and accurate analytical workflows.

Introduction: The Crucial Role of Precise Plant Hormone Quantification

Plant hormones, or phytohormones, are signaling molecules that regulate a vast array of physiological and developmental processes in plants, even at very low concentrations. Accurate quantification of these molecules is paramount for understanding plant growth, development, and responses to environmental stimuli. This knowledge is critical for agricultural biotechnology, crop improvement, and the development of novel plant-based therapeutics.

Traditional methods for plant hormone analysis, such as immunoassays, often lack the specificity and accuracy required for complex plant matrices. The advent of mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS/MS), has revolutionized the field. The stable isotope dilution (SID) method, utilizing internal standards labeled with stable isotopes like deuterium (²H), has become the gold standard for precise and accurate quantification of plant hormones[1][2][3][4].

Principles of Stable Isotope Dilution with Deuterium-Labeled Standards

The stable isotope dilution method relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to a sample at the earliest stage of analysis. Deuterium-labeled standards are chemically identical to their endogenous counterparts but have a higher mass due to the incorporation of deuterium atoms.

The fundamental principle is that the labeled and unlabeled analytes behave identically during sample extraction, purification, and ionization in the mass spectrometer. Any losses of the analyte during sample preparation will be mirrored by proportional losses of the internal standard. By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterium-labeled internal standard, an accurate quantification can be achieved, effectively correcting for matrix effects and variations in recovery[1][5][6].

Advantages of Deuterium-Labeled Standards:

-

High Accuracy and Precision: Corrects for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement in the mass spectrometer[1][2][7].

-

Increased Specificity: The distinct mass-to-charge ratio (m/z) of the labeled standard allows for unambiguous identification and quantification of the target analyte.

-

Cost-Effective: Compared to other stable isotopes like ¹³C, deuterium-labeled standards are often more readily available and less expensive to synthesize[8].

Considerations for Using Deuterium-Labeled Standards:

-

Isotopic Purity: The isotopic purity of the standard is crucial for accurate quantification.

-

Potential for Isotopic Exchange: In some cases, deuterium atoms, particularly those on exchangeable positions like hydroxyl or amine groups, can exchange with protons from the solvent, leading to inaccuracies. Careful selection of the labeling position is important[9][10].

-

Chromatographic Separation: While generally co-eluting with the native analyte, slight chromatographic separation between the deuterated and non-deuterated compounds can sometimes occur, which may impact quantification if not properly addressed[11][12].

Data Presentation: Comparative Analysis of Quantification Methods

The use of deuterium-labeled internal standards significantly improves the quality of quantitative plant hormone analysis. The following tables summarize key performance parameters, comparing the stable isotope dilution method with external standard calibration.

| Parameter | External Standard Method | Deuterium-Labeled Internal Standard (SID) Method | Reference |

| Matrix Effect | Significant ion suppression or enhancement, leading to inaccurate quantification. In one study, matrix effects in plant extracts ranged from 10.2% to 87.3% ion suppression. | Effectively compensates for matrix effects, leading to more accurate results. | [1] |

| Recovery | Variable and often incomplete, leading to underestimation of the true analyte concentration. | Corrects for losses during sample preparation, providing a more accurate measure of the endogenous concentration. | [5][13] |

| Precision (RSD%) | Generally higher relative standard deviation due to uncorrected variability. | Lower relative standard deviation, indicating higher precision. | [7] |

| Accuracy (% Bias) | Can have significant bias depending on the complexity of the matrix. | Significantly improved accuracy, with bias often within ±15%. | [7] |

Table 1: General Comparison of External Standard vs. Stable Isotope Dilution Methods.

| Hormone Class | LOD (pg/g FW) | LOQ (pg/g FW) | Linearity (R²) | Recovery (%) | Reference |

| Auxins (IAA) | 0.1 - 1 | 0.3 - 3 | > 0.99 | 85 - 98 | |

| Cytokinins (tZ) | 0.01 - 0.1 | 0.03 - 0.3 | > 0.99 | > 95 | |

| Gibberellins (GA₄) | 0.1 - 1 | 0.3 - 3 | > 0.99 | > 95 | |

| Abscisic Acid (ABA) | 0.05 - 0.5 | 0.15 - 1.5 | > 0.99 | 85 - 98 | |

| Jasmonic Acid (JA) | 0.1 - 1 | 0.3 - 3 | > 0.99 | 85 - 98 | |

| Salicylic Acid (SA) | 0.1 - 1 | 0.3 - 3 | > 0.99 | 85 - 98 |

Table 2: Typical Analytical Performance Data for Plant Hormone Analysis using Deuterium-Labeled Standards and LC-MS/MS. Note: These values are indicative and can vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed methodology for the extraction, purification, and quantification of major plant hormones using deuterium-labeled internal standards and LC-MS/MS.

Materials and Reagents

-

Plant tissue (fresh, frozen in liquid nitrogen)

-

Deuterium-labeled internal standards for each target hormone

-

Extraction Solvent: 80% Acetonitrile (ACN) with 1% Acetic Acid (AcOH) in Milli-Q water

-

Solid Phase Extraction (SPE) Cartridges (e.g., C18)

-

SPE Conditioning Solvent: 100% Methanol (MeOH)

-

SPE Equilibration and Wash Solvent: 1% Acetic Acid in Milli-Q water

-

SPE Elution Solvent: 80% Acetonitrile with 1% Acetic Acid

-

LC-MS Grade Solvents (Acetonitrile, Water, Formic Acid)

Sample Preparation and Extraction

-

Homogenization: Weigh approximately 50-100 mg of frozen plant tissue into a 2 mL microcentrifuge tube containing a steel bead. Homogenize the tissue using a tissue lyser until a fine powder is obtained.

-

Internal Standard Spiking: To the homogenized tissue, add 1 mL of pre-chilled extraction solvent containing a known concentration of the deuterium-labeled internal standards for the target hormones.

-

Extraction: Vortex the mixture vigorously for 1 minute and then incubate on a shaker at 4°C for 30 minutes.

-

Centrifugation: Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new 2 mL tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

Solid Phase Extraction (SPE) Purification

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of 100% Methanol through it.

-

Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 1% Acetic Acid through it.

-

Sample Loading: Reconstitute the dried extract in 1 mL of 1% Acetic Acid and load it onto the equilibrated SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 1% Acetic Acid to remove polar interferences.

-

Elution: Elute the plant hormones with 1 mL of 80% Acetonitrile containing 1% Acetic Acid into a clean collection tube.

-

Final Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried, purified extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% Acetonitrile in water with 0.1% Formic Acid).

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.

-

Chromatographic Separation: Separate the plant hormones using a reverse-phase C18 column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Mass Spectrometric Detection: Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For each analyte and its corresponding deuterium-labeled internal standard, specific precursor-to-product ion transitions should be monitored.

| Hormone | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Indole-3-acetic acid (IAA) | 176.1 | 130.1 | 15 |

| d2-IAA | 178.1 | 132.1 | 15 |

| Abscisic acid (ABA) | 263.1 | 153.1 | 12 |

| d6-ABA | 269.1 | 159.1 | 12 |

| Jasmonic acid (JA) | 209.1 | 59.0 | 18 |

| d5-JA | 214.1 | 62.0 | 18 |

| Salicylic acid (SA) | 137.0 | 93.0 | 20 |

| d4-SA | 141.0 | 97.0 | 20 |

| trans-Zeatin (tZ) | 220.1 | 136.1 | 25 |

| d5-tZ | 225.1 | 141.1 | 25 |

| Gibberellin A4 (GA4) | 331.2 | 213.1 | 22 |

| d2-GA4 | 333.2 | 215.1 | 22 |

Table 3: Example LC-MS/MS MRM Transitions for Selected Plant Hormones and their Deuterium-Labeled Standards. These values are illustrative and should be optimized for the specific instrument used.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key plant hormone signaling pathways and the general experimental workflow for their analysis.

Experimental Workflow for Plant Hormone Analysis.

Simplified Auxin Signaling Pathway.

Simplified Gibberellin Signaling Pathway.

Simplified Cytokinin Signaling Pathway.

Simplified Abscisic Acid Signaling Pathway.

Simplified Jasmonic Acid Signaling Pathway.

References

- 1. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid and sensitive hormonal profiling of complex plant samples by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of plant hormones by standard addition method [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Isotope Dilution | PRL [pacificrimlabs.com]

- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 13. The need for recovery study in isotope dilution technique - Chromatography Forum [chromforum.org]

Physical and chemical properties of 7'-Hydroxy ABA-d2

An In-Depth Technical Guide to 7'-Hydroxyabscisic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 7'-Hydroxyabscisic Acid-d2 (7'-OH ABA-d2), a deuterated analog of a key metabolite of the plant hormone abscisic acid (ABA). Due to the limited availability of specific data for the deuterated form, this document primarily presents information on the non-deuterated 7'-Hydroxyabscisic Acid (7'-OH ABA), which serves as a close surrogate for understanding its fundamental characteristics.

Core Physical and Chemical Properties

7'-Hydroxyabscisic acid is a primary alcohol and an oxo monocarboxylic acid.[1] It is a metabolite of abscisic acid, formed by the hydroxylation of the 7'-methyl group.[2] The deuterated form, 7'-Hydroxy ABA-d2, is a valuable tool in metabolic studies, allowing for tracer experiments to elucidate the pharmacokinetics and metabolic fate of ABA and its derivatives.[3]

Table 1: Computed Physical and Chemical Properties of 7'-Hydroxyabscisic Acid

| Property | Value | Source |

| Molecular Formula | C15H20O5 | PubChem[1][4] |

| Molecular Weight | 280.32 g/mol | PubChem[1][4] |

| Exact Mass | 280.13107373 Da | PubChem[1][4] |

| XLogP3 | 0.9 | PubChem[1][4] |

| Topological Polar Surface Area | 94.8 Ų | PubChem[1][4] |

| Heavy Atom Count | 20 | PubChem[1][4] |

| Formal Charge | 0 | PubChem[1][4] |

| Complexity | 510 | PubChem[1][4] |

| Isotope Atom Count | 0 | PubChem[1][4] |

| Defined Atom Stereocenter Count | 1 | PubChem[4] |

| Covalently-Bonded Unit Count | 1 | PubChem[1][4] |

Table 2: Chemical Identifiers for 7'-Hydroxyabscisic Acid

| Identifier Type | Identifier |

| IUPAC Name | (2Z,4E)-5-[(1S)-1-hydroxy-2-(hydroxymethyl)-6,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid[4] |

| InChI | InChI=1S/C15H20O5/c1-10(6-13(18)19)4-5-15(20)11(9-16)7-12(17)8-14(15,2)3/h4-7,16,20H,8-9H2,1-3H3,(H,18,19)/b5-4+,10-6-/t15-/m1/s1[4] |

| InChIKey | ZGHRCSAIMSBFLK-IQSISOBESA-N[4] |

| SMILES | C/C(=C/C(=O)O)/C=C/[C@]1(C(=CC(=O)CC1(C)C)CO)O[4] |

| PubChem CID | 15694668[4] |

| ChEBI | CHEBI:20764[1] |

| CAS Number | 91897-25-5[5] |

Experimental Protocols

The analysis of this compound typically involves extraction from a biological matrix followed by sensitive detection methods such as liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard like ABA-d6 is common for accurate quantification.[6]

General Protocol for Extraction of ABA and its Metabolites

This protocol is adapted from methods for abscisic acid extraction from plant seeds and can be modified for other biological samples.[6]

Materials:

-

Biological sample (e.g., plant tissue, serum)

-

Extraction solvent: 100% Methanol

-

Internal standard: Deuterated abscisic acid (e.g., ABA-d6)

-

Grinder or homogenizer

-

Sonicator

-

Centrifuge

-

Vacuum concentrator (SpeedVac)

-

LC-MS grade solvents

Procedure:

-

Sample Preparation: Weigh a precise amount of the biological sample (e.g., 100 mg of finely ground tissue).

-

Extraction:

-

Add 1 mL of extraction solvent (methanol) containing the deuterated internal standard to the sample.

-

Sonicate the sample for 15 minutes to ensure thorough extraction.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.

-

Collect the supernatant.

-

Repeat the extraction step with another 1 mL of extraction solvent, sonicate, and centrifuge again.

-

Combine the supernatants.

-

-

Drying and Reconstitution:

-

Dry the combined supernatant under vacuum using a SpeedVac for approximately 2 hours.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Set the mass spectrometer to monitor for the specific mass transitions of this compound and the internal standard. Optimized MS parameters for ABA include a negative ion mode with HESI ion source, an ion spray voltage of 3000 V, and specific gas and temperature settings.[6]

-

Signaling Pathway and Biological Context

Abscisic acid is a key phytohormone that regulates various aspects of plant growth and development, particularly in response to environmental stress.[2] The metabolic breakdown of ABA is a crucial control mechanism. The primary catabolic pathway for ABA is through hydroxylation, catalyzed by cytochrome P450 monooxygenases of the CYP707A family.[2] This process can occur at the 7', 8', or 9' positions of the ABA molecule.[2] 7'-hydroxylation, producing 7'-Hydroxy ABA, is one of these key metabolic steps.

References

- 1. 7'-Hydroxyabscisic acid | C15H20O5 | CID 15694667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Abscisic Acid Synthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 7'-Hydroxy ABA | C15H20O5 | CID 15694668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. protocols.io [protocols.io]

Commercial availability and suppliers of 7'-Hydroxy ABA-d2

This technical guide provides an in-depth overview of 7'-Hydroxy Abscisic Acid-d2 (7'-Hydroxy ABA-d2), a deuterated metabolite of the plant hormone Abscisic Acid (ABA). This document is intended for researchers, scientists, and drug development professionals interested in utilizing this stable isotope-labeled compound for metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.

Commercial Availability and Suppliers

This compound is a specialized chemical available from a limited number of suppliers. The primary identified commercial source is MedChemExpress.

Table 1: Supplier Information for this compound

| Supplier | Product Name | Catalog Number | CAS Number | Additional Information |

| MedChemExpress | This compound | HY-111975S1 | 865875-19-0 | For research use only.[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈D₂O₅ | MedChemExpress |

| Molecular Weight | 282.33 g/mol | MedChemExpress |

| Labeled Atom | Deuterium (²H, D) | MedChemExpress |

| Unlabeled CAS | 91897-25-5 | MedChemExpress |

Quantitative Data:

Quantitative data such as purity, available quantities, and pricing are typically not publicly listed and are subject to batch-specific variations. Researchers are advised to request a Certificate of Analysis (CoA) and a price quote directly from the supplier.

Abscisic Acid Metabolism and the Role of 7'-Hydroxylation

Abscisic acid (ABA) is a key phytohormone that regulates various aspects of plant growth, development, and stress responses. The concentration of active ABA is tightly controlled through a balance of biosynthesis and catabolism.[3][4] One of the catabolic pathways for ABA is hydroxylation at the 7'-position of the cyclohexene ring, leading to the formation of 7'-Hydroxy ABA.[3] This metabolite is generally considered to be an inactive form of the hormone.

The use of deuterated standards like this compound is crucial for accurately tracing and quantifying these metabolic pathways. The stable isotope label allows for precise differentiation from endogenous, unlabeled compounds in complex biological matrices when using mass spectrometry-based analytical methods.

Diagram 1: Simplified Abscisic Acid Catabolic Pathway

Caption: Simplified overview of the major ABA catabolic pathways.

Experimental Protocols

General Experimental Workflow for Quantification of 7'-Hydroxy ABA using this compound as an Internal Standard

Diagram 2: Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Abscisic acid: Metabolism, transport, crosstalk with other plant growth regulators, and its role in heavy metal stress mitigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abscisic acid biosynthesis and catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantification of 7'-hydroxy ABA using LC-MS/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a pivotal phytohormone that regulates various aspects of plant growth, development, and stress responses. The metabolic inactivation of ABA is crucial for maintaining hormonal homeostasis, and this is primarily achieved through oxidation and conjugation. One of the oxidative pathways involves hydroxylation at the 7'-methyl group, leading to the formation of 7'-hydroxy abscisic acid (7'-hydroxy ABA), a less active metabolite.[1][2][3] Accurate quantification of 7'-hydroxy ABA is essential for understanding the dynamics of ABA catabolism and its role in physiological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the quantification of phytohormones and their metabolites.[4] This application note provides a detailed protocol for the quantification of 7'-hydroxy ABA in plant tissues using LC-MS/MS.

Signaling Pathway

The catabolism of abscisic acid is a critical control point in regulating its endogenous levels. Hydroxylation is a major route of ABA inactivation, catalyzed by cytochrome P450 monooxygenases. This can occur at three primary positions on the cyclohexenone ring: the 8'-, 7'-, and 9'-methyl groups.[2][3] While 8'-hydroxylation is the most predominant pathway, leading to the formation of phaseic acid, 7'-hydroxylation represents a significant, albeit often minor, catabolic route.[1][2] The resulting 7'-hydroxy ABA exhibits reduced biological activity compared to ABA.

References

- 1. A New Abscisic Acid Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abscisic Acid Synthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Measurement of Plant Hormones by Liquid Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Protocol for the Quantification of 7'-Hydroxyabscisic Acid in Plant Tissues Using 7'-Hydroxy ABA-d2 as an Internal Standard

Application Note

Introduction

Abscisic acid (ABA) is a pivotal plant hormone that regulates various aspects of plant growth, development, and stress responses. The hydroxylation of ABA at the 7'-position to form 7'-Hydroxyabscisic acid (7'-OH ABA) is a key metabolic step. Accurate quantification of 7'-OH ABA is crucial for understanding the dynamics of ABA metabolism and its role in physiological processes. This application note provides a detailed protocol for the sensitive and accurate quantification of 7'-OH ABA in plant tissues using a stable isotope-labeled internal standard, 7'-Hydroxy ABA-d2, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample extraction, recovery, and matrix effects, ensuring high accuracy and precision.[1][2][3][4]

Principle

The method involves the extraction of 7'-OH ABA and the added this compound internal standard from a homogenized plant tissue sample. The extract is then purified using solid-phase extraction (SPE) to remove interfering substances. The purified extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte (7'-OH ABA) to the peak area of the internal standard (this compound). A calibration curve is generated using known concentrations of 7'-OH ABA and a fixed concentration of the internal standard to determine the concentration of the analyte in the sample.

Materials and Reagents

-

7'-Hydroxyabscisic acid (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Liquid nitrogen

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporator)

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters (Estimated)

| Parameter | Result |

| Linearity Range | 0.1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | ~0.05 ng/mL |

| Limit of Quantification (LOQ) | ~0.1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Compensated by internal standard |

Note: The values presented in this table are estimates based on typical performance for similar deuterated ABA internal standards and may vary depending on the specific instrument and matrix.[1][2][5]

Table 2: MRM Transitions for 7'-OH ABA and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 7'-Hydroxy ABA | 279.1 | 169.1 | 15 |

| 7'-Hydroxy ABA | 279.1 | 137.1 | 25 |

| This compound | 281.1 | 171.1 | 15 |

| This compound | 281.1 | 139.1 | 25 |

Note: The precursor and product ions are based on the molecular weight of 7'-OH ABA (C15H20O5, MW: 280.32) and its deuterated analog in negative ionization mode ([M-H]⁻). Optimal collision energies should be determined empirically on the specific mass spectrometer used.

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of 7'-Hydroxy ABA and this compound in 1 mL of methanol, respectively.

-

Working Standard Solutions: Prepare a series of working standard solutions of 7'-OH ABA by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.1 ng/mL to 200 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation and Extraction

-

Sample Collection and Homogenization: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction:

-

Weigh approximately 100 mg of the frozen plant powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent (80% methanol, 1% formic acid in water).

-

Add 10 µL of the 100 ng/mL this compound internal standard spiking solution to each sample.

-

Vortex vigorously for 1 minute.

-

Incubate on a shaker at 4°C for 30 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction step on the pellet with an additional 0.5 mL of extraction solvent and combine the supernatants.

-

-

Solvent Evaporation: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

Solid-Phase Extraction (SPE) Purification

-

Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) by sequentially passing 1 mL of methanol and 1 mL of water through the cartridge.

-

Sample Loading: Reconstitute the dried extract in 1 mL of 1% formic acid in water and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elution: Elute the 7'-OH ABA and this compound with 1 mL of methanol into a clean collection tube.

-

Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Note: MS parameters should be optimized for the specific instrument being used to achieve maximum sensitivity.

Data Analysis and Quantification

-

Calibration Curve: Prepare a calibration curve by injecting the working standard solutions containing a fixed concentration of the internal standard. Plot the ratio of the peak area of 7'-OH ABA to the peak area of this compound against the concentration of 7'-OH ABA.

-

Quantification: Determine the concentration of 7'-OH ABA in the samples by calculating the peak area ratio and interpolating the concentration from the linear regression of the calibration curve.

Mandatory Visualization

Caption: Abscisic Acid (ABA) Signaling Pathway.

Caption: Experimental Workflow for 7'-OH ABA Quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of endogenous and supplied deuterated abscisic acid in plant tissues by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 5. Profiling the dynamics of abscisic acid and ABA-glucose ester after using the glucosyltransferase UGT71C5 to mediate abscisic acid homeostasis in Arabidopsis thaliana by HPLC–ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Sample Preparation for 7'-hydroxy ABA Analysis in Plant Tissues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abscisic acid (ABA) is a key phytohormone that regulates various aspects of plant growth, development, and stress responses. The hydroxylation of ABA at the 7'-methyl group, yielding 7'-hydroxy abscisic acid (7'-OH ABA), is a significant catabolic pathway. Accurate quantification of 7'-OH ABA is crucial for understanding the dynamics of ABA metabolism and its role in physiological processes. This document provides a detailed protocol for the extraction, purification, and quantification of 7'-OH ABA from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of ABA and its metabolites, including recovery rates which are indicative of the efficiency of the described sample preparation protocol. While specific limits of quantification for 7'-OH ABA are not consistently reported across literature, the provided data for ABA offers a benchmark for the sensitivity of the analytical method.

| Analyte | Matrix | Recovery Rate (%) | Limit of Quantification (LOQ) | Citation |

| Abscisic Acid (ABA) | Bauhinia variegata leaves | 67-87 | Not Specified | [1] |

| 7'-hydroxy ABA | Bauhinia variegata leaves | 67-87 | Not Specified | [1] |

| Abscisic Acid (ABA) | Serum | 70.3 | 5.31 ppb | [2][3][4] |

Experimental Protocols

This section details the step-by-step methodology for the sample preparation of plant tissues for 7'-hydroxy ABA analysis. The protocol is designed to ensure high recovery and minimize matrix effects for accurate LC-MS/MS quantification.

Sample Collection and Homogenization

Proper sample handling from the outset is critical to preserve the integrity of the target analytes.

-

1.1. Harvesting: Collect plant tissues (e.g., leaves, roots, seeds) and immediately freeze them in liquid nitrogen to quench metabolic activity.[5][6] Store samples at -80°C until extraction.

-

1.2. Homogenization:

-

For small samples, place the frozen tissue in a pre-chilled 2 mL microcentrifuge tube containing two small steel beads.

-

Homogenize the tissue to a fine powder using a bead beater or a similar tissue lyser.

-

Alternatively, for larger samples, grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.[5][6]

-

Extraction of 7'-hydroxy ABA

This protocol utilizes a solvent extraction method optimized for ABA and its metabolites.

-

2.1. Extraction Solvent Preparation: Prepare an extraction solvent of acetone:water:acetic acid (80:19:1, v/v/v).

-

2.2. Extraction Procedure:

-

Measure the fresh weight of the homogenized plant tissue powder (typically 50-100 mg).

-

To the frozen powder, add 1 mL of the pre-chilled extraction solvent.

-

Add an appropriate amount of a deuterated internal standard (e.g., d6-ABA) to each sample for accurate quantification.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the samples on a shaker at 4°C for 30 minutes.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube.

-

To maximize recovery, re-extract the pellet with another 0.5 mL of the extraction solvent, vortex, centrifuge, and combine the supernatants.

-

Solid-Phase Extraction (SPE) for Purification

SPE is a critical step to remove interfering compounds from the crude extract prior to LC-MS/MS analysis. This protocol is optimized for Oasis HLB cartridges.[7][8][9]

-

3.1. Cartridge Conditioning:

-

3.2. Sample Loading:

-

Evaporate the organic solvent from the combined supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Re-dissolve the aqueous residue in 1 mL of 1% acetic acid.

-

Load the entire sample onto the conditioned and equilibrated Oasis HLB cartridge.

-

-

3.3. Washing:

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Wash the cartridge with 1 mL of 10% methanol in water to remove less polar impurities.

-

-

3.4. Elution:

-

Elute the 7'-hydroxy ABA and other ABA metabolites from the cartridge with 1.5 mL of methanol containing 1% acetic acid.

-

Collect the eluate in a clean tube.

-

-

3.5. Final Preparation:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Analysis

The purified samples are now ready for quantification using a liquid chromatography-tandem mass spectrometry system.

-

4.1. Liquid Chromatography (LC) Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 7'-hydroxy ABA from other metabolites (e.g., 10% B to 90% B over 10 minutes).[2][3][4]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

4.2. Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2][3][4]

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 7'-hydroxy ABA and the internal standard. The exact m/z values should be optimized on the specific instrument. An example transition for ABA is m/z 263 -> 153.[10]

-

Optimization: Optimize cone voltage and collision energy for maximum signal intensity for each analyte.

-

Visualizations

ABA Catabolic Pathway

The following diagram illustrates the major catabolic pathways of abscisic acid, including the formation of 7'-hydroxy ABA.

Caption: ABA catabolic pathways.

Experimental Workflow

The diagram below outlines the complete experimental workflow from sample preparation to data analysis for 7'-hydroxy ABA.

Caption: Experimental workflow for 7'-hydroxy ABA analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Validation of an LC-MS/MS Method for the Determination of Abscisic Acid Concentration in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of an LC-MS/MS Method for the Determination of Abscisic Acid Concentration in a Real-World Setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. Endogenous ABA Extraction and Measurement from Arabidopsis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. gcms.cz [gcms.cz]

- 9. mz-at.de [mz-at.de]